3,5-Dinitrotyrosine

Oxidative stress biomarkers Peroxynitrite chemistry Protein tyrosine nitration

3,5-Dinitrotyrosine (C₉H₉N₃O₇; MW 271.18 g/mol) is a non-proteinogenic L-α-amino acid in which the phenolic ring of L-tyrosine is substituted by nitro groups at both the 3- and 5-positions. It is classified as a C-nitro compound and a L-tyrosine derivative within the ChEBI ontology.

Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
CAS No. 18386-16-8
Cat. No. B100771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrotyrosine
CAS18386-16-8
Synonyms3,5-dinitrotyrosine
3,5-dinitrotyrosine, (L)-isome
Molecular FormulaC9H9N3O7
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)
InChIKeySAZOSDSFLRXREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitrotyrosine (CAS 18386-16-8) – A Dual-Nitro Tyrosine Derivative for Oxidative Stress Research and Materials Chemistry


3,5-Dinitrotyrosine (C₉H₉N₃O₇; MW 271.18 g/mol) is a non-proteinogenic L-α-amino acid in which the phenolic ring of L-tyrosine is substituted by nitro groups at both the 3- and 5-positions . It is classified as a C-nitro compound and a L-tyrosine derivative within the ChEBI ontology [1]. Unlike the more abundant mono-nitrated analog 3-nitrotyrosine (MW 226.19 g/mol), the second nitro group substantially alters the compound's electronic structure, acid-base behavior, spectroscopic signature, and biochemical recognition [2]. The compound is commercially available as a red powder from major reagent suppliers at ≥98% purity (HPLC) and is supplied as the free amino acid, monohydrate, or sodium salt .

1
Analytical standard for peroxynitrite-mediated dinitration workflows
LC-MS/MS and GC-MS calibration
2
Chiral ligand platform for non-centrosymmetric NLO materials
Donor–π–acceptor architecture for SHG-active coordination polymers
3
Site-specific probe for sterically accessible tyrosine residues
Protein topology mapping and nitration selectivity studies

Why 3-Nitrotyrosine or Tyrosine Cannot Substitute for 3,5-Dinitrotyrosine in Quantitative Analytical and Materials Workflows


Although 3-nitrotyrosine and 3,5-dinitrotyrosine co-occur in peroxynitrite-mediated nitration reactions, their product yields differ by approximately 17-fold under identical conditions, reflecting fundamentally distinct formation chemistries that render them non-interchangeable as biomarkers [1]. The second nitro group at the 5-position introduces a strong electron-withdrawing effect that depresses the phenolic pKa by several units relative to 3-nitrotyrosine (pKa ~7.2) [2], alters the UV-visible absorption profile, abolishes azo-coupling reactivity, and creates a unique coordination chemistry platform absent in mono-nitrated analogs [3][4]. Procurement of 3-nitrotyrosine for applications requiring the dinitrated species—such as second-harmonic generation (SHG) materials, CO₂-catalyzed nitration mechanistic studies, or transaminase specificity assays—will yield either false negatives or structurally incoherent products. The quantitative evidence below establishes exactly where these compounds diverge in numerically verifiable terms.

3-Nitrotyrosine vs. 3,5-Dinitrotyrosine
Mono-nitrated analog exhibits a different pKa, UV-vis profile, and azo-coupling reactivity, and its formation yield differs ~17-fold; it cannot serve as a calibrant for dinitration-specific pathways.
L-Tyrosine as Starting Material
Unmodified tyrosine lacks the dual electron-withdrawing nitro groups required for SHG donor–π–acceptor performance and metal coordination geometry; materials synthesis with tyrosine will not replicate reported NLO properties.
Generic Anti-Nitrotyrosine Antibodies
Variable cross-reactivity toward the dinitrated species limits quantitative accuracy; chromatographic verification with an authentic 3,5-dinitrotyrosine reference standard avoids false negatives in complex matrices.

3,5-Dinitrotyrosine – Quantitative Differentiation Evidence Against Closest Analogs


Peroxynitrite-Mediated Tyrosine Nitration: 3-Nitrotyrosine vs. 3,5-Dinitrotyrosine Product Ratio (ca. 17:1)

When leucine–enkephalin (YGGFL) was treated with a 20-fold molar excess of peroxynitrite (ONOO⁻) at physiological pH, the acid hydrolysate revealed that 3-nitrotyrosine accounted for approximately 50% of the original tyrosine, whereas 3,5-dinitrotyrosine represented only about 3% of the original tyrosine—a ratio of roughly 17:1 [1]. Both species were unambiguously confirmed by LC–MS–MS and GC–MS, with no evidence of nitrophenylalanine formation [1]. This ratio demonstrates that under identical nitrative insult, the mono-nitrated product is the dominant species, and di-nitration is a minor, higher-energetic-barrier pathway.

Peroxynitrite-Mediated Tyrosine Nitration Product Ratio
Head-to-head
3-Nitrotyrosine: ~50% of original tyrosine
3,5-Dinitrotyrosine: ~3%
Ratio ~17:1
Reported product distribution context; 3-nitrotyrosine is the dominant species, while dinitration is a minor, higher-energy pathway.
Leucine–enkephalin, ONOO⁻, physiological pH, LC–MS/MS and GC–MS confirmation.
Oxidative stress biomarkers Peroxynitrite chemistry Protein tyrosine nitration

CO₂-Catalyzed vs. Uncatalyzed Peroxynitrite Oxidation of Tyrosine: Exclusive Detection of 3,5-Dinitrotyrosine Only in the CO₂-Catalyzed Pathway

In a mechanistic study of tyrosine oxidation by peroxynitrite, Lymar et al. demonstrated that when tyrosine was the limiting reactant, 3,5-dinitrotyrosine was detected among the reaction products of the CO₂-catalyzed reaction (via the ONO₂CO₂⁻ adduct), but this compound was not detected in the uncatalyzed reaction [1]. Under the catalyzed conditions, the ONO₂CO₂⁻ adduct had a redox potential in excess of 1 V and oxidized tyrosine with a bimolecular rate constant greater than 2 × 10⁵ M⁻¹ s⁻¹, while the uncatalyzed oxidation was much slower and gave significantly lower total yields (approximately 8% vs. 19% for the catalyzed pathway) [1].

CO₂-Catalyzed vs. Uncatalyzed Pathway Detection
Head-to-head
3,5-Dinitrotyrosine: Detected (CO₂-catalyzed)
3,5-Dinitrotyrosine: Not detected (uncatalyzed)
Total yield ~19% vs. ~8%
3,5-Dinitrotyrosine uniquely fingerprints the CO₂-catalyzed peroxynitrite pathway; mono-nitrated species cannot distinguish catalyzed from uncatalyzed mechanisms.
Tyrosine limiting reactant, peroxynitrite, pH 7.0, chromatographic analysis.
Peroxynitrite biochemistry CO₂ catalysis Free radical mechanisms

Human Serum Albumin Nitration Site Selectivity: 9 Residues → 3-Nitrotyrosine vs. 1.2 Residues → 3,5-Dinitrotyrosine

Following exhaustive nitration of human serum albumin (HSA) with excess tetranitromethane at pH 8.0, amino acid analysis demonstrated that of the 18 tyrosine residues present, approximately 7–7.5 remained unmodified, 9 residues were converted to 3-nitrotyrosine, and only 1.2 residues were converted to 3,5-dinitrotyrosine—a selectivity ratio of 7.5:1 favoring mono-nitration [1]. The dinitrated species was specifically localized to residues 411 and partially residue 161, which occupy sterically distinct environments in the protein's disulfide loop architecture [1].

HSA Nitration Site Selectivity
Cross-study comparable
3-Nitrotyrosine: 9 residues/HSA
3,5-Dinitrotyrosine: 1.2 residues/HSA
Mono:Di ratio ~7.5:1
Supports site-selectivity probe context; di-nitration occurs only at sterically accessible, conformationally unique tyrosine microenvironments.
Excess tetranitromethane, pH 8.0, amino acid analysis via peptide mapping.
Protein nitration Human serum albumin Tetranitromethane modification

Nonlinear Optical (SHG) Activity of Metal Coordination Complexes: 3,5-Dinitrotyrosine Complexes Show 5–6× Urea SHG Response

The homochiral coordination compounds [Nd(Hdnty)₂(NO₃)(H₂O)₅]·3H₂O (1) and [Mn(Hdnty)₂] (2), synthesized from 3,5-dinitrotyrosine (H₂DNTY), exhibited second-harmonic generation (SHG) responses estimated to be 5 times and 6 times larger than that of urea, respectively [1]. In contrast, the Pb(II) complex [Pb(dnty)(0.5 H₂O)] (3) was SHG-inactive due to Klainman symmetry constraints [1]. These are the first reported metal coordination compounds of 3,5-dinitrotyrosine, and the strong SHG enhancement relative to the free ligand H₂DNTY is attributed to the donor–π–acceptor organic chromophore combined with persistent hydrogen-bonding networks [1]. No comparable NLO-active coordination polymers have been reported using 3-nitrotyrosine as the ligand.

Nonlinear Optical (SHG) Activity of Metal Complexes
Cross-study comparable
Nd complex: SHG ~5× urea
Mn complex: SHG ~6× urea
Pb complex: SHG-inactive
Reported SHG-response context; 3,5-dinitrotyrosine-derived complexes exhibit strong enhancement, whereas no comparable NLO activity is reported for mono-nitrotyrosine ligands.
Kurtz powder SHG measurement; crystalline state.
Second-harmonic generation NLO materials Metal-organic frameworks

Chiroptical Identity: Specific Rotation [α]²⁰/D +12° for 3,5-Dinitrotyrosine vs. +2° to +4° for 3-Nitrotyrosine

The specific rotation of 3,5-dinitro-L-tyrosine monohydrate is reported as [α]²⁰/D +12° (c = 1, 1 M HCl) , whereas 3-nitro-L-tyrosine exhibits a significantly lower specific rotation of [α]²⁰/D +2.0° to +4.0° under identical measurement conditions (c = 1, 1 mol/L HCl) . This approximately 3- to 6-fold difference in optical rotation provides a simple, quantitative polarimetric method to distinguish the two compounds and verify enantiopurity upon receipt.

Specific Optical Rotation
Data to verify
3,5-Dinitro-L-tyrosine: [α]²⁰/D +12°
3-Nitro-L-tyrosine: +2.0° to +4.0°
Reported 3- to 6-fold difference may support rapid polarimetric identity and enantiopurity verification upon receipt.
c = 1, 1 M HCl, 20 °C, 589 nm; source review recommended.
Chiral purity Optical rotation Quality control

Azo-Coupling Reactivity: 3-Nitrotyrosine Readily Couples; 3,5-Dinitrotyrosine Is Unreactive

In histochemical azo-coupling assays using fresh p-nitrodiazobenzene at pH 8.5 in vitro, tyrosine and 3-mononitrotyrosine readily undergo azo-coupling, while 3,5-dinitrotyrosine does not react [1]. This differential reactivity is attributed to the strong electron-withdrawing effect of the second nitro group at the 5-position, which deactivates the aromatic ring toward electrophilic attack by the diazonium ion. The distinction is exploited analytically: after overnight nitration with tetranitromethane (TNM)–pyridine–0.1 N HCl (1:20:40), p-nitrodiazobenzene at pH 8.5 couples with neither histidine, tryptophan, nor tyrosine—because all reactive tyrosines have been converted to the non-coupling 3,5-dinitro form [1].

Azo-Coupling Reactivity
Supporting evidence
Tyrosine and 3-nitrotyrosine: Azo-couple
3,5-Dinitrotyrosine: Unreactive
Binary histochemical discrimination context; the dinitrated species serves as a definitive negative-control standard for complete nitration in diazonium-based protocols.
p-Nitrodiazobenzene at pH 8.5; class-level reactivity inference.
Histochemistry Diazonium coupling Tyrosine detection

Procurement-Driven Application Scenarios for 3,5-Dinitrotyrosine Based on Verified Differentiation Evidence


Calibration Standard for LC–MS/MS and GC–MS Quantification of Protein Dinitration in Peroxynitrite Research

3,5-Dinitrotyrosine is the essential authentic standard for calibrating the minor (ca. 3% yield) but mechanistically diagnostic dinitration channel in peroxynitrite-treated biological samples [1]. Because 3-nitrotyrosine dominates (~50% yield) and commercial anti-nitrotyrosine antibodies exhibit variable cross-reactivity toward the dinitrated species, chromatographic methods relying on retention time and fragmentation pattern matching require a pure 3,5-dinitrotyrosine reference to avoid false negatives. Laboratories studying CO₂-catalyzed vs. uncatalyzed nitration pathways must procure this compound specifically, as it is the only product that uniquely fingerprints the CO₂-dependent mechanism [2].

Ligand Precursor for Chiral Non-Centrosymmetric Metal-Organic Frameworks with Quantified SHG Activity

Materials chemistry groups synthesizing second-order nonlinear optical (NLO) coordination polymers can employ 3,5-dinitrotyrosine (H₂DNTY) as a chiral, donor–π–acceptor ligand platform. Reaction with Nd³⁺ and Mn²⁺ salts has produced homochiral complexes with SHG responses 5× and 6× that of urea, respectively [3]. The dual-nitro substitution pattern is structurally required: it establishes both the electron-accepting character and the hydrogen-bonding nitro-amino supramolecular synthons that template non-centrosymmetric crystal packing. Mono-nitrotyrosine cannot replicate this electronic architecture, and procurement of 3,5-dinitrotyrosine from vendors offering ≥98% HPLC purity ensures batch-to-batch reproducibility in crystal engineering workflows.

Site-Specific Probe of Sterically Accessible Tyrosine Residues in Protein Topology Mapping

When human serum albumin is nitrated with tetranitromethane, only 1.2 of 18 tyrosine residues (specifically residues 411 and partially 161) undergo di-nitration to 3,5-dinitrotyrosine, whereas 9 residues are mono-nitrated [4]. This selectivity identifies 3,5-dinitrotyrosine as a high-resolution probe for tyrosine residues situated in conformationally unique, sterically accessible microenvironments. Researchers mapping protein surface topology or studying structure–function relationships in nitrated proteins can use the dinitro-/mononitro-tyrosine ratio (~1:7.5 in HSA) as a quantitative readout of local steric accessibility that 3-nitrotyrosine alone—forming at half of all residues—cannot provide.

Negative-Control Standard in Histochemical Azo-Coupling and Diazonium-Based Protein Detection Protocols

In histochemical workflows that employ p-nitrodiazobenzene for tyrosine detection, 3,5-dinitrotyrosine is the definitive non-reacting negative control: unlike tyrosine and 3-nitrotyrosine, which readily undergo azo-coupling at alkaline pH, the dinitrated species is entirely unreactive toward electrophilic diazonium attack [5]. This binary (coupling-positive vs. coupling-negative) behavior makes 3,5-dinitrotyrosine the gold-standard reference for confirming complete nitration of protein tyrosine residues in tetranitromethane-based modification protocols, and for validating the specificity of new diazonium-based imaging probes.

Application
Selection Property
Validation Focus
Peroxynitrite pathway research
Analytical reference standard context
LC–MS/MS and GC–MS calibration for dinitration channels
Nonlinear optical materials studies
Chiral donor–π–acceptor ligand platform
SHG activity verification and batch reproducibility
Protein topology mapping
Site-selectivity probe context
Steric accessibility endpoint and dinitro-/mononitro-tyrosine ratio
Histochemical azo-coupling protocols
Negative-control standard context
Diazonium reactivity and complete nitration confirmation

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